molecular formula C19H20N2O3 B15105812 1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- CAS No. 1351690-42-0

1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-

Cat. No.: B15105812
CAS No.: 1351690-42-0
M. Wt: 324.4 g/mol
InChI Key: HGRUZTVIXQTJJC-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- typically involves the reaction of 1H-indole-5-carboxylic acid with N-[2-(2-methoxyphenoxy)ethyl]-1-methylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- is unique due to the presence of the N-[2-(2-methoxyphenoxy)ethyl]-1-methyl- group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability .

Properties

CAS No.

1351690-42-0

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-21-11-9-14-13-15(7-8-16(14)21)19(22)20-10-12-24-18-6-4-3-5-17(18)23-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,22)

InChI Key

HGRUZTVIXQTJJC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCOC3=CC=CC=C3OC

Origin of Product

United States

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